
4-Cyclopropyl-5-thioxopyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Cyclopropyl-5-thioxopyrazolidin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with carbon disulfide, followed by cyclization with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Cyclopropyl-5-thioxopyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with sodium borohydride may produce a thiol.
Scientific Research Applications
4-Cyclopropyl-5-thioxopyrazolidin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-thioxopyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor binding .
Comparison with Similar Compounds
4-Cyclopropyl-5-thioxopyrazolidin-3-one can be compared with other similar compounds, such as:
4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one: This compound has a similar structure but differs in the arrangement of nitrogen atoms within the ring.
3-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one: Another similar compound with slight variations in the ring structure and functional groups.
The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
565179-45-5 |
|---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
4-cyclopropyl-5-sulfanylidenepyrazolidin-3-one |
InChI |
InChI=1S/C6H8N2OS/c9-5-4(3-1-2-3)6(10)8-7-5/h3-4H,1-2H2,(H,7,9)(H,8,10) |
InChI Key |
KFAAZWSEHGTPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C(=O)NNC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


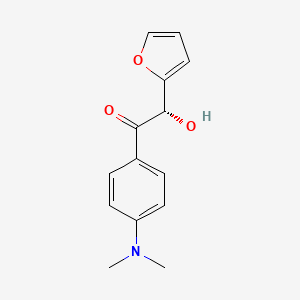
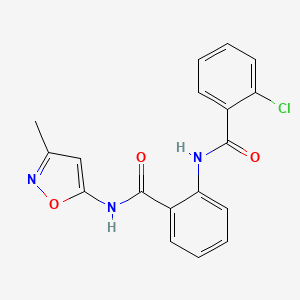
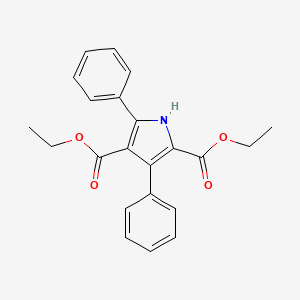
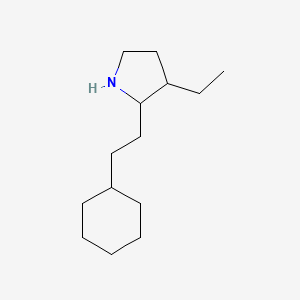
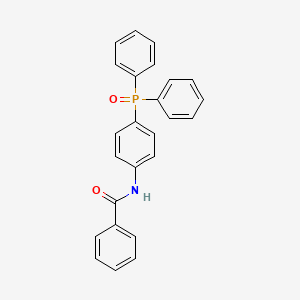
![2-(Aminomethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B15209119.png)
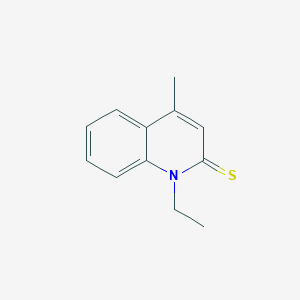
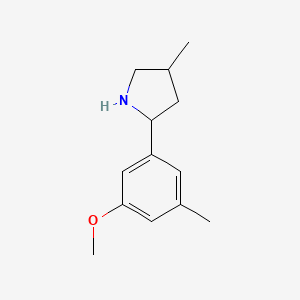
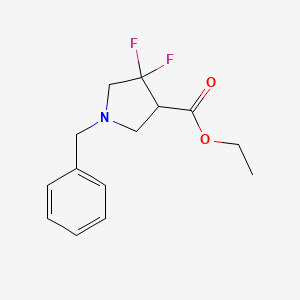
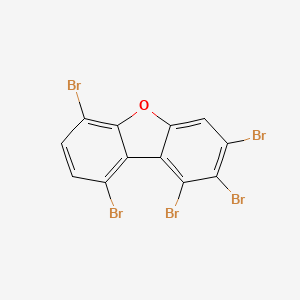

![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B15209172.png)

